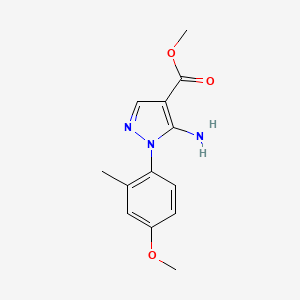

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methoxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and methoxy groups enhances its binding affinity and specificity towards certain enzymes.

Comparison with Similar Compounds

Similar Compounds

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the ring.

5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different functional groups, used in various chemical and biological studies.

Uniqueness

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and amino groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 81581-05-7) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 245.28 g/mol

- Synonyms : this compound, 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylic acid methyl ester

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | Moderate inhibition |

| HeLa (cervical cancer) | 38.44 | Significant inhibition |

| A549 (lung cancer) | 26.00 | Potent growth inhibition |

In a study by Wei et al., derivatives of pyrazole were synthesized and tested for their cytotoxic effects against A549 cells, with notable results indicating that modifications in the pyrazole structure significantly influenced their activity .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, compounds with specific substitutions at the N1 position of the pyrazole ring demonstrated enhanced anti-inflammatory effects .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains:

| Microbial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 40 µg/mL |

| E. coli | 40 µg/mL |

| Aspergillus niger | 40 µg/mL |

In vitro studies reported that the compound exhibited significant antimicrobial activity comparable to standard antibiotics like ampicillin and norfloxacin .

Case Study 1: Anticancer Screening

In a comprehensive screening of aminopyrazole derivatives, this compound was tested for its ability to inhibit cell proliferation in various cancer models. The results indicated that this compound selectively inhibited cancer cell growth while showing minimal toxicity to normal fibroblast cells, suggesting its potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that this compound could effectively downregulate the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This action highlights its potential as a therapeutic agent for inflammatory diseases .

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

methyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-8-6-9(18-2)4-5-11(8)16-12(14)10(7-15-16)13(17)19-3/h4-7H,14H2,1-3H3 |

InChI Key |

VGFAKUOOMLMUCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.